1-Pyrenecarbonitrile
Description
1-Pyrenecarbonitrile (CAS: 4107-64-6) is a polycyclic aromatic hydrocarbon (PAH) derivative with a cyano (-CN) group attached to the pyrene moiety. Its molecular formula is C₁₇H₉N, with an average molecular mass of 227.266 g/mol and a monoisotopic mass of 227.073499 g/mol . The compound is characterized by its rigid aromatic structure, which confers unique photophysical properties, making it valuable in fluorescence studies and materials science. Its ChemSpider ID is 2282762, and it is commonly used as a precursor in synthesizing functionalized pyrene derivatives for applications in organic electronics and sensors .
Properties
IUPAC Name |
pyrene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSYZMNMWXDYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194033 | |
| Record name | 1-Pyrenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4107-64-6 | |
| Record name | 1-Pyrenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrene-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
1-Pyrenecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of pyrene with cyanogen bromide in the presence of a base. This reaction typically occurs under reflux conditions, resulting in the formation of this compound. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Pyrenecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyrene-1-carboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 1-pyrenemethanamine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to various substituted derivatives.
Scientific Research Applications
1-Pyrenecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound is employed in the study of biological membranes and protein interactions, leveraging its ability to intercalate into lipid bilayers.
Medicine: Research has explored its potential use in drug delivery systems and as a diagnostic tool for certain diseases.
Industry: this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism by which 1-Pyrenecarbonitrile exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. Its aromatic structure allows it to intercalate into DNA and RNA, affecting their function and stability. Additionally, its fluorescent properties enable it to act as a probe for studying various biochemical processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carbonitriles
Physicochemical Properties
Solubility and Stability
- This compound: Limited solubility in polar solvents due to its aromatic backbone; soluble in dichloromethane or THF. Stable under inert conditions but sensitive to strong acids/bases .
- 1H-Pyrrole-3-carbonitrile derivatives: Enhanced solubility in polar solvents (e.g., ethanol) due to hydroxyl and sugar moieties in substituted variants (e.g., compounds 1j, 1k) .
- 4'-Pentyl-biphenyl carbonitrile : High thermal stability (up to 250°C) due to its biphenyl structure; used in liquid crystal displays .
Spectroscopic Features
- This compound : Exhibits strong fluorescence with λem ~ 400–500 nm, influenced by solvent polarity .
- Pyrrole-3-carbonitriles : IR spectra show distinct -CN stretches at 2,218–2,221 cm⁻¹ , with additional O-H/N-H bands (3,300–3,400 cm⁻¹) in hydroxylated derivatives .
- 1-Cyanopyrrolidine: Lower molecular mass (96.13 g/mol) and density (0.954 g/mL) compared to pyrene derivatives .
Nitrile Group Reactivity
- This compound: The cyano group participates in nucleophilic additions and cycloadditions, enabling conjugation with electron-rich aromatics for sensor design .
- Pyrrole-3-carbonitriles : The nitrile group facilitates multicomponent reactions (e.g., with amines and ketones) to form antioxidant chromene derivatives (e.g., compound 1E , m.p. 223–227°C) .
- Biphenyl carbonitriles: The cyano group stabilizes mesophases in liquid crystals, enhancing dielectric anisotropy .
Table 2: Application-Specific Comparison
Research Findings and Challenges
- This compound faces challenges in aqueous solubility, limiting its biomedical applications. Modifications with polar groups (e.g., sulfonation) are being explored .
- Pyrrole-3-carbonitriles show promise in drug discovery but require optimization of metabolic stability .
- Regulatory hurdles exist for Schedule II compounds like 1-Piperidinocyclohexanecarbonitrile, complicating their use in legitimate research .
Biological Activity
1-Pyrenecarbonitrile, a polycyclic aromatic compound, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.
Chemical Structure and Properties
This compound is characterized by a pyrene moiety attached to a carbonitrile group. Its chemical formula is C₁₃H₉N, and it exhibits unique photophysical properties due to the extended conjugated system of the pyrene core. These properties make it an interesting candidate for biological studies.
Biological Activities
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation .
- Receptor Modulation : this compound can bind to various receptors, modulating signal transduction pathways that influence cellular responses.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and integrity, which can lead to cellular dysfunction in pathogens .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Applications
The diverse biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
- Environmental Science : Due to its ability to scavenge free radicals, it could be used in formulations aimed at reducing oxidative stress in ecosystems.
- Material Science : The unique photophysical properties may find applications in the development of sensors or as fluorescent probes in biological imaging.
Q & A
Q. What are the established synthetic routes for 1-Pyrenecarbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation followed by nitrile introduction, or through palladium-catalyzed cyanation of pyrene derivatives. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ or CuCN for cyanation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .
- Temperature control : Reactions typically proceed at 80–120°C to balance kinetics and side-product formation .
Q. Table 1: Representative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Pd-catalyzed cyanation | 65–75 | >95 | Pyrene-Br, CuCN, DMF, 100°C |
| Friedel-Crafts acylation | 50–60 | 85–90 | AlCl₃, CH₃CN, reflux |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 8.2–8.8 ppm for pyrene protons; δ 3.5–4.0 ppm for nitrile-adjacent protons) .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~12–15 min; [M+H]⁺ = 253.3) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and fume hood use to avoid inhalation .
- Storage : Inert atmosphere (N₂ or Ar) at 4°C to prevent degradation .
- Waste disposal : Neutralize with dilute NaOH before aqueous disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives for optoelectronic applications?
- Methodological Answer :
- Electronic properties : Calculate HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G* basis sets to predict absorption spectra .
- Crystal packing : Use Mercury software to simulate π-π stacking interactions, critical for organic semiconductors .
- Validation : Cross-reference computational results with experimental UV-Vis and XRD data .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Systematic review frameworks : Apply PRISMA guidelines to filter studies by PECO criteria (Population, Exposure, Comparator, Outcome) .
- Meta-analysis : Use RevMan to pool IC₅₀ values, adjusting for assay variability (e.g., cell line differences) .
- Mechanistic studies : Conduct competitive inhibition assays (e.g., cytochrome P450 isoforms) to clarify target specificity .
Q. How to optimize experimental workflows for studying this compound’s environmental degradation pathways?
- Methodological Answer :
- Analytical setup : LC-MS/MS with EPA Method 1667 protocols for detecting carbonyl derivatives .
- Degradation conditions : Simulate photolysis (UV lamp, λ = 254 nm) and hydrolysis (pH 3–11 buffers) .
- Kinetic modeling : Fit degradation data to pseudo-first-order models using MATLAB or R .
Methodological Frameworks
Q. What research frameworks (e.g., PICO, FINER) are suitable for designing studies on this compound?
- Methodological Answer :
- PICO : Define Population (e.g., enzyme isoforms), Intervention (compound concentration), Comparator (control inhibitors), Outcome (IC₅₀) .
- FINER : Ensure feasibility (e.g., synthetic accessibility), novelty (e.g., unexplored substituents), and relevance (e.g., cancer therapeutics) .
Q. How to address reproducibility challenges in synthesizing this compound derivatives?
- Methodological Answer :
- Standardized protocols : Document reaction parameters (e.g., inert atmosphere, moisture control) using IUPAC guidelines .
- Interlab validation : Share samples with collaborators for NMR and HPLC cross-verification .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles of this compound across solvents?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
